molecular formula C11H9NO3 B8181980 Methyl 7-hydroxyisoquinoline-4-carboxylate

Methyl 7-hydroxyisoquinoline-4-carboxylate

Cat. No.: B8181980
M. Wt: 203.19 g/mol
InChI Key: OVCBSFSVPURFAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxyisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate, followed by cyclization and esterification . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

Methyl 7-hydroxyisoquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-hydroxyisoquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylate groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

methyl 7-hydroxyisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10-6-12-5-7-4-8(13)2-3-9(7)10/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCBSFSVPURFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=CN=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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